molecular formula C6H11BrN2Si B11883874 3-Bromo-4-(trimethylsilyl)-1H-pyrazole CAS No. 78907-82-1

3-Bromo-4-(trimethylsilyl)-1H-pyrazole

Cat. No.: B11883874
CAS No.: 78907-82-1
M. Wt: 219.15 g/mol
InChI Key: YJTQAKFGMSDKDP-UHFFFAOYSA-N
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Description

3-Bromo-4-(trimethylsilyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and a trimethylsilyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trimethylsilyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 3-bromo-1H-pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: The trimethylsilyl group can be involved in cross-coupling reactions, such as Suzuki or Negishi coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

3-Bromo-4-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trimethylsilyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(trimethylsilyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.

    3-Bromo-4-methylpyrazole: Similar but with a methyl group instead of a trimethylsilyl group.

Uniqueness

3-Bromo-4-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both a bromine atom and a trimethylsilyl group on the pyrazole ring. This combination of substituents provides distinct reactivity and potential for diverse applications in chemical synthesis and research.

Properties

CAS No.

78907-82-1

Molecular Formula

C6H11BrN2Si

Molecular Weight

219.15 g/mol

IUPAC Name

(5-bromo-1H-pyrazol-4-yl)-trimethylsilane

InChI

InChI=1S/C6H11BrN2Si/c1-10(2,3)5-4-8-9-6(5)7/h4H,1-3H3,(H,8,9)

InChI Key

YJTQAKFGMSDKDP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(NN=C1)Br

Origin of Product

United States

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